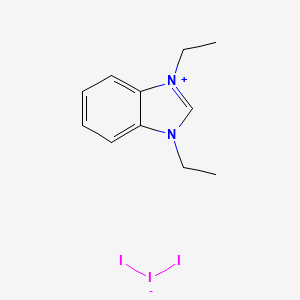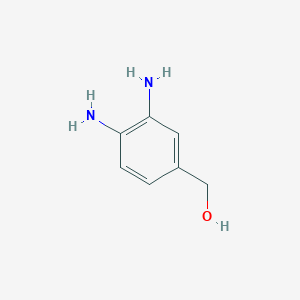
(3,4-Diaminophenyl)methanol
概要
説明
(3,4-Diaminophenyl)methanol , also known as DAPM , is a chemical compound with the following properties:
- Chemical Formula : C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O
- Molecular Weight : 138.17 g/mol
- Physical Form : Solid
- Melting Point : 97 - 99°C
- Purity : Approximately 90%
- Storage Temperature : Store at 4°C
Synthesis Analysis
The synthesis of DAPM involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures for DAPM, it’s essential to explore relevant literature to understand its synthesis pathways.
Molecular Structure Analysis
DAPM’s molecular structure consists of a phenyl ring (C<sub>6</sub>H<sub>5</sub>) attached to a methanol group (CH<sub>2</sub>OH). The amino groups (NH<sub>2</sub>) at positions 3 and 4 on the phenyl ring contribute to its unique properties.
Chemical Reactions Analysis
DAPM can participate in various chemical reactions, including:
- Acylation : Reaction with acyl chlorides or anhydrides to form amides.
- Reductive Amination : Conversion of the carbonyl group to an amine using reducing agents.
- Oxidation : Oxidation of the alcohol group to a carboxylic acid or aldehyde.
Physical And Chemical Properties Analysis
- Solubility : DAPM is soluble in polar solvents like water and methanol.
- Color : Typically white or off-white.
- Odor : Odorless.
- Stability : Stable under normal conditions.
科学的研究の応用
-
Chemical Synthesis
-
Sensing Applications
- Boronic acids, which can be derived from (3,4-Diaminophenyl)methanol, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The methods of application in sensing can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- The outcomes of these sensing applications can vary widely. Boronic acids have been used in areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
-
Preparation of Polyurethane and Thermosets
-
Preparation of Electric Cables and Wires
- 3,3’-Dimethyl-4,4’-diamino diphenylmethane, another compound structurally similar to (3,4-Diaminophenyl)methanol, is used as a good curing agent in the preparation of electric cables and wires .
- The outcomes would be cables and wires with excellent properties of insulation, heat endurance, and chemical resistance .
-
Pharmaceutical Research
- (3,4-Diaminophenyl)methanol could potentially be used in pharmaceutical research . Its structural properties might make it a candidate for the synthesis of new drugs or as a building block in complex organic synthesis .
- The methods of application would involve using the compound in various chemical reactions to synthesize new compounds, which could then be tested for their pharmacological properties .
- The outcomes would depend on the specific reactions being carried out and the pharmacological properties of the resulting compounds .
-
Material Science
- (3,4-Diaminophenyl)methanol could potentially be used in material science . Its structural properties might make it useful in the synthesis of new materials .
- The methods of application would involve using the compound in various chemical reactions to synthesize new materials, which could then be tested for their physical and chemical properties .
- The outcomes would depend on the specific reactions being carried out and the properties of the resulting materials .
Safety And Hazards
- Hazard Codes : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
- Precautionary Statements : P411, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501.
- Safety Measures : Handle with care, use appropriate protective equipment, and follow safety protocols.
将来の方向性
Research on DAPM could explore:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Synthesize derivatives for enhanced properties.
- Applications : Explore applications in materials science or medicinal chemistry.
For more detailed information, refer to the relevant literature12. Keep in mind that this analysis is based on available data, and further research is essential for a comprehensive understanding of DAPM.
特性
IUPAC Name |
(3,4-diaminophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJXTUUQJUYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512594 | |
| Record name | (3,4-Diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diaminophenyl)methanol | |
CAS RN |
63189-98-0 | |
| Record name | 3,4-Diaminobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63189-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-diaminophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

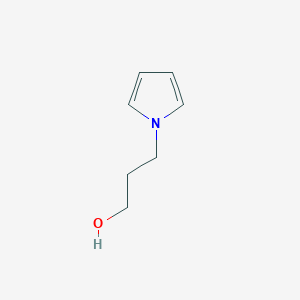
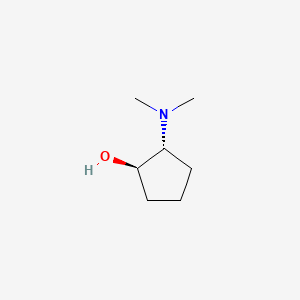
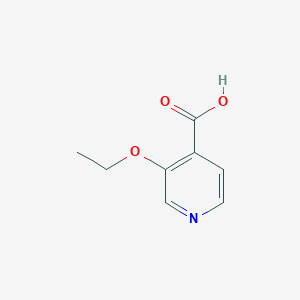
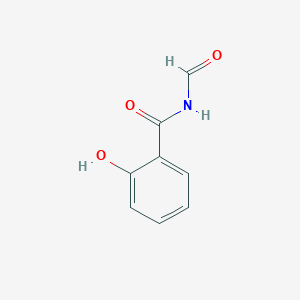
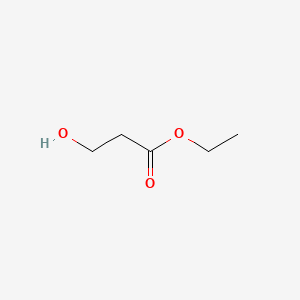
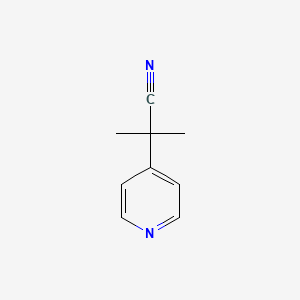
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)
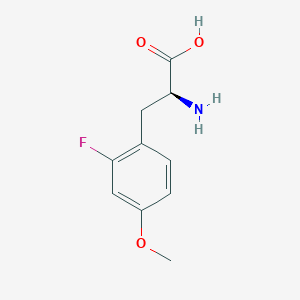
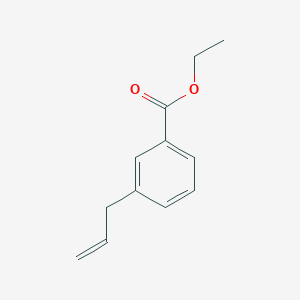
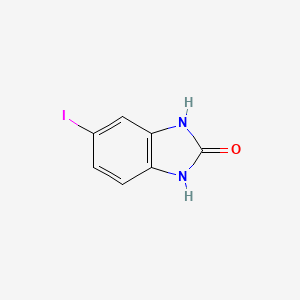
![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)
